4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide
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Overview
Description
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Methylpiperazin-1-yl)-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory processes.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-inflammatory agent.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making the compound useful as an anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazol-4-yl)methanone
- **4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- **4-(4-Methylpiperazin-1-yl)-1-pentyl-1H-indol-3-yl)methanone
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitrobenzenesulfonamide is unique due to its specific combination of a nitro group and a sulfonamide group attached to a benzene ring. This structure imparts distinct chemical properties, such as its ability to undergo reduction and substitution reactions, which are not commonly observed in other similar compounds.
Properties
Molecular Formula |
C11H16N4O4S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N4O4S/c1-13-4-6-14(7-5-13)10-3-2-9(20(12,18)19)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3,(H2,12,18,19) |
InChI Key |
UNSKIVOBIDEEOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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